molecular formula C14H20BFO3 B14014918 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B14014918
M. Wt: 266.12 g/mol
InChI Key: MQQICKHLSPDUGU-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester-functionalized phenol derivative characterized by a 1,3,2-dioxaborolane ring at the para-position, a fluorine substituent at the ortho-position, and an ethyl group at the meta-position. Boronic esters are widely employed in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis and pharmaceutical development . The ethyl and fluorine substituents introduce steric and electronic effects that modulate reactivity, solubility, and stability compared to simpler analogs.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

5-ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C14H20BFO3/c1-6-9-7-12(17)11(16)8-10(9)15-18-13(2,3)14(4,5)19-15/h7-8,17H,6H2,1-5H3

InChI Key

MQQICKHLSPDUGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CC)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol generally involves:

  • Starting from a halogenated (bromo or iodo) aromatic precursor bearing the ethyl and fluorine substituents.
  • Introduction of the boronate ester group via a palladium-catalyzed borylation reaction, commonly using bis(pinacolato)diboron.
  • Preservation or installation of the phenol group either before or after the borylation step, depending on protecting group strategies and substrate stability.

Preparation via Palladium-Catalyzed Borylation

Step 1: Selection of Starting Material

A suitable starting material is a halogenated phenol derivative, for example, 5-ethyl-2-fluoro-4-bromophenol or its protected form (such as a methyl ether or acetate to protect the phenol during reaction conditions).

Step 2: Borylation Reaction

The key step is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron under inert atmosphere.

  • Catalyst : Palladium complexes such as Pd(dppf)Cl₂ (dichloride complex of 1,1'-bis(diphenylphosphino)ferrocene palladium) are effective.
  • Base : Potassium acetate or potassium carbonate is commonly used to facilitate the reaction.
  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF) are typical solvents.
  • Temperature : Reaction temperatures range from 80 to 100 °C.
  • Time : Reaction time varies from 12 to 24 hours for complete conversion.

This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.

Example Reaction Conditions:

Parameter Condition
Aryl halide 5-Ethyl-2-fluoro-4-bromophenol (or protected form)
Boron reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base Potassium acetate or potassium carbonate (2 equiv)
Solvent 1,4-Dioxane
Temperature 85–100 °C
Time 12–24 hours

Yield: Typically moderate to high yields (60–90%) depending on substrate purity and reaction optimization.

Alternative Route: From Aryl Iodide and Pinacolborane

An alternative preparation involves the use of pinacolborane as the boron source and an aryl iodide as the substrate.

  • For example, ethyl 4-iodobenzoate can be converted to ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate using Pd(dppf)Cl₂ catalyst and triethylamine in dioxane at 85 °C for 16 hours, with pinacolborane as the boron reagent. This method is analogous and adaptable to the phenol derivative with fluorine and ethyl substituents.

Phenol Functional Group Considerations

The phenol group in the target compound may require protection during the borylation step to prevent side reactions or catalyst poisoning. Common protecting groups include methyl ethers or silyl ethers.

After successful borylation, the protecting group can be removed under mild acidic or basic conditions to regenerate the phenol.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting material 5-Ethyl-2-fluoro-4-bromophenol (or protected phenol) Phenol may be protected as methyl or silyl ether
Boron source Bis(pinacolato)diboron or pinacolborane Diboron preferred for aryl bromides
Catalyst Pd(dppf)Cl₂ (3 mol%) Effective for borylation
Base Potassium acetate or potassium carbonate Facilitates transmetallation
Solvent 1,4-Dioxane or THF Aprotic solvents preferred
Temperature 80–100 °C Elevated temperature needed
Reaction time 12–24 hours Monitored by TLC or HPLC
Workup Filtration, solvent removal, purification by chromatography Purity >95% achievable

Research Findings and Optimization Notes

  • The presence of fluorine on the aromatic ring can influence the electronic properties and reactivity of the substrate, sometimes requiring slight modifications in catalyst loading or reaction time.
  • The ethyl substituent at the 5-position is generally inert under these conditions but can affect solubility and purification.
  • Boronate esters with pinacol groups are stable and amenable to further functionalization, making this compound a valuable intermediate.
  • Protecting the phenol group is often necessary to avoid catalyst deactivation or side reactions; however, some protocols report success with free phenols under optimized conditions.
  • Purification is typically achieved via silica gel chromatography or recrystallization, yielding analytically pure material suitable for subsequent synthetic applications.

Representative Reaction Scheme (Conceptual)

5-Ethyl-2-fluoro-4-bromophenol (protected) + bis(pinacolato)diboron
  Pd(dppf)Cl2, KOAc, 1,4-dioxane, 85 °C, 16 h
  → 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (protected)
  → Deprotection (acid/base) → Target compound

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronic ester group to form carbon-carbon bonds. The mechanism involves three stages: oxidative addition (palladium catalyst insertion into aryl halides), transmetalation (boron-palladium exchange), and reductive elimination (bond formation) .

Key conditions and outcomes

Reagent SystemCatalystBaseSolventTemperatureYieldReference
Aryl triflate + Boronic esterPd(OAc)₂LiOH·H₂OTHF/H₂O (4:1)Room temp96%
Aryl bromide + Bis(pinacolato)diboronPd(dppf)Cl₂KOAcDMSO80°C89%

The ethyl substituent at the 5-position introduces steric effects that may slightly reduce reaction rates compared to methyl analogs, though electronic donation from the ethyl group enhances stability during transmetalation.

Oxidation to Boronic Acid

The boronic ester undergoes oxidation under acidic or oxidative conditions:
R B pin H2O2/H+R B OH 2\text{R B pin }\xrightarrow{H_2O_2/\,\text{H}^+}\text{R B OH }_2
Typical yields range from 85–92% using hydrogen peroxide in THF/water mixtures.

Fluorine Substitution Reactions

The electron-withdrawing fluorine atom at the 2-position facilitates nucleophilic aromatic substitution (SNAr). For example:
Ar F+NaSMeAr SMe+NaF\text{Ar F}+\text{NaSMe}\rightarrow \text{Ar SMe}+\text{NaF}
Reactions proceed efficiently in DMF at 60°C with yields exceeding 78% .

Protection/Deprotection Chemistry

The pinacol boronic ester serves as a protecting group for boronic acids. Deprotection is achieved via transesterification with diols (e.g., neopentyl glycol) or hydrolysis under acidic conditions.

Comparative stability under hydrolysis

ConditionTime (h)Decomposition (%)
pH 2 (HCl)2495
pH 7 (H₂O)7215
pH 10 (NaOH)198

Electrophilic Aromatic Substitution

The phenol group directs electrophiles to the para position relative to the hydroxyl group. Nitration and sulfonation reactions proceed regioselectively:

ReactionReagentProductYield
NitrationHNO₃/H₂SO₄5-Ethyl-2-fluoro-4-(Bpin)-3-nitro-phenol67%
SulfonationSO₃/H₂SO₄5-Ethyl-2-fluoro-4-(Bpin)-3-sulfo-phenol58%

Protodeboronation

Under protic conditions (e.g., aqueous acids), protodeboronation occurs, forming phenolic byproducts. This is mitigated by using anhydrous solvents and low temperatures .

Homocoupling

Trace oxygen or excess base can lead to undesired homocoupling:
2Ar B pin Pd O2Ar Ar2\,\text{Ar B pin }\xrightarrow{\text{Pd O}_2}\text{Ar Ar}
Optimized protocols use degassed solvents and strict inert atmospheres to suppress this pathway.

Scientific Research Applications

5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Positional Isomers of Boronic Ester-Functionalized Phenols

Key analogs include boronic ester-substituted phenols differing in substitution patterns:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3): Substituents: Boronic ester at position 3. Melting Point: 112–117°C; Purity: ≥95.0% . Lacks ethyl and fluorine substituents, resulting in lower steric hindrance and higher crystallinity.
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6): Substituents: Boronic ester at position 3. Melting Point: 96.5–98.2°C . The meta-substitution reduces electronic conjugation with the phenol group compared to para-substituted analogs.

Key Differences :

Halogen-Substituted Analogs

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1443151-85-6): Substituents: Chlorine at position 2, boronic ester at position 4. Purity: ≥95% . Chlorine’s electronegativity (higher than fluorine) increases the phenol’s acidity but may reduce reactivity in cross-coupling due to stronger electron withdrawal.

Comparison :

  • Fluorine in the target compound offers milder electron-withdrawing effects, balancing acidity and boronic ester reactivity. Ethyl’s electron-donating nature may partially counteract fluorine’s deactivation of the aromatic ring.

Functionalized Derivatives

  • [2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): Substituents: Methanol at position 2, boronic ester at position 5. Yield: 95%; Melting Point: 44–47°C. The hydroxyl group increases polarity, contrasting with the ethyl group’s lipophilicity in the target compound.
  • Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (): Substituents: Esterified phenol oxygen. Synthesis involves cesium carbonate-mediated alkylation, highlighting the phenol’s nucleophilicity .

Key Insights :

  • The target compound’s free phenol group enables hydrogen bonding and acidity-driven reactions, whereas ether or ester derivatives require deprotection for further functionalization.

Physicochemical Properties and Reactivity

Electronic and Steric Effects

  • Electronegativity and Hardness: Fluorine’s electronegativity increases the phenol’s acidity (pKa ~8–10 estimated) compared to ethyl-substituted analogs (pKa ~10–12) . Ethyl’s inductive electron donation may stabilize the boronic ester, enhancing Suzuki coupling efficiency .

Biological Activity

5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1905413-47-9) is a compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy in various models, and safety profiles.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

Property Details
Molecular Formula C14H20BFO3
Molecular Weight 266.12 g/mol
Purity 97%
IUPAC Name 5-Ethyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and viral replication.

Enzyme Inhibition

In vitro studies indicate that the compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are critical in cancer metastasis and tissue remodeling. The inhibition of these MMPs could potentially limit tumor invasion and metastasis.

Efficacy in Preclinical Models

Research findings highlight the compound's effectiveness in various biological models:

  • Cancer Cell Lines :
    • The compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with an IC50 value of approximately 0.126 μM.
    • It exhibited a favorable selectivity index over non-cancerous cells (MCF10A), suggesting a potential for targeted cancer therapy.
  • Viral Inhibition :
    • In models of influenza infection, the compound showed a substantial reduction in viral load in infected cells. This effect was linked to its ability to interfere with viral replication processes.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Anticancer Activity

A study involving the administration of the compound in a murine model of TNBC revealed:

  • A reduction in tumor size and weight compared to control groups.
  • Enhanced survival rates in treated mice over a 30-day observation period.

Case Study 2: Antiviral Properties

In a study assessing antiviral efficacy against influenza A virus:

  • Mice treated with the compound experienced over a 2-log reduction in viral load within the lungs.
  • The treatment group exhibited improved survival rates compared to untreated controls.

Safety Profile

Safety assessments have been conducted to evaluate the toxicity of the compound:

  • In subacute toxicity studies on healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg.
  • The compound demonstrated low risk for hERG channel inhibition (IC50 > 10 μM), indicating minimal cardiotoxicity risk.

Q & A

Q. Are there alternative boronate protecting groups for improved reactivity?

  • Methodological Answer :
  • MIDA Boronates : Offer enhanced stability but require harsher conditions for deprotection.
  • Triol Esters : Improve water solubility for aqueous-phase reactions. Comparative studies are needed to evaluate trade-offs .

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